molecular formula C11H8ClNO2 B11880895 2-(Chloromethyl)-3-nitronaphthalene CAS No. 77802-34-7

2-(Chloromethyl)-3-nitronaphthalene

Cat. No.: B11880895
CAS No.: 77802-34-7
M. Wt: 221.64 g/mol
InChI Key: CBOPVDPLELIALQ-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-nitronaphthalene (CAS: 77802-34-7) is a substituted naphthalene derivative with the molecular formula C₁₁H₈ClNO₂ and a molecular weight of 221.64 g/mol . Its structure consists of a naphthalene backbone (a fused bicyclic aromatic hydrocarbon) featuring a chloromethyl (-CH₂Cl) group at the 2-position and a nitro (-NO₂) group at the 3-position. The InChI identifier is 1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2, reflecting its stereochemical and substituent arrangement .

This compound is primarily utilized in organic synthesis as an intermediate for generating derivatives via alkylation or condensation reactions, as evidenced by its structural analogs in synthetic pathways . Its reactivity is influenced by the electron-withdrawing nitro group, which deactivates the aromatic ring, and the chloromethyl group, which is susceptible to nucleophilic substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-nitronaphthalene typically involves the nitration of 2-(Chloromethyl)naphthalene. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure the selective introduction of the nitro group at the third position of the naphthalene ring.

    Nitration Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control over reaction parameters, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-nitronaphthalene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

  • Nucleophilic Substitution

      Reagents: Amines, thiols, alkoxides.

      Conditions: Typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

  • Reduction

      Reagents: Hydrogen gas with a palladium catalyst, sodium borohydride.

      Conditions: Hydrogenation reactions are conducted under atmospheric or higher pressures, while metal hydride reductions are performed at room temperature.

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide.

      Conditions: Oxidation reactions are carried out in acidic or basic media, depending on the reagent used.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted naphthalene derivatives.

    Reduction: Formation of 2-(Chloromethyl)-3-aminonaphthalene.

    Oxidation: Formation of naphthoquinone derivatives.

Scientific Research Applications

2-(Chloromethyl)-3-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and dyes.

    Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions and metabolic pathways.

    Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-nitronaphthalene involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The chloromethyl group can participate in alkylation reactions with nucleophilic sites in biomolecules, potentially disrupting their normal function.

Comparison with Similar Compounds

The following table compares 2-(Chloromethyl)-3-nitronaphthalene with structurally or functionally related compounds, including nitronaphthalenes, chloronaphthalenes, and benzene derivatives.

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound 77802-34-7 C₁₁H₈ClNO₂ 221.64 2-(chloromethyl), 3-nitro Intermediate in alkylation reactions
1-Nitronaphthalene 86-57-7 C₁₀H₇NO₂ 173.17 1-nitro Precursor in dyes, explosives
1-(Chloromethyl)-4-nitrobenzene Not specified C₇H₆ClNO₂ 171.58 1-(chloromethyl), 4-nitro Benzene-based alkylating agent
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 1-chloro Solvent, dielectric fluid
2-Chloronaphthalene 91-58-7 C₁₀H₇Cl 162.62 2-chloro Intermediate in agrochemicals

Reactivity and Functional Group Analysis

Nitro Group Influence

  • This compound : The nitro group at the 3-position strongly deactivates the aromatic ring, directing electrophilic substitution to the less deactivated positions (e.g., 1- or 4-positions of the naphthalene). This contrasts with 1-nitronaphthalene , where the nitro group at the 1-position creates distinct regioselectivity in reactions .
  • 1-(Chloromethyl)-4-nitrobenzene : The nitro group on the benzene ring similarly deactivates the ring but offers less steric hindrance compared to naphthalene derivatives .

Chloromethyl Group Reactivity

  • The chloromethyl group in this compound enables nucleophilic substitution (e.g., with amines or alcohols) to form alkylated derivatives, as seen in synthetic routes for bromoalkyl and oxirane compounds . This reactivity is shared with 1-(chloromethyl)-4-nitrobenzene but differs from simple chloronaphthalenes (e.g., 1-chloronaphthalene), which lack a reactive methylene site .

Research Findings and Data

Structural Confirmation

  • The structure of this compound and its derivatives is confirmed via 1H-NMR, elemental analysis, and X-ray crystallography (e.g., compound 5e in ) . This level of characterization is consistent with methodologies applied to analogs like 1-nitronaphthalene .

Q & A

Q. What are the established synthetic protocols for 2-(Chloromethyl)-3-nitronaphthalene, and how can reaction parameters be optimized for yield and purity?

Answer:
Synthesis typically involves nitration of a naphthalene derivative followed by chloromethylation. Key considerations include:

  • Nitration conditions : Use mixed acid systems (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–10°C) to minimize polynitration by-products.
  • Chloromethylation : Introduce the chloromethyl group via Friedel-Crafts alkylation or using chloromethyl methyl ether (MOMCl) in the presence of Lewis acids like AlCl₃.
  • Purification : Recrystallization from non-polar solvents (e.g., dichloromethane/hexane) improves purity. Monitor reaction progress via TLC or HPLC using 2-chloronaphthalene (CAS 91-58-7) as a reference standard .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:
Primary techniques :

  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions and electronic environments (e.g., nitro group deshielding effects) .
  • GC-MS/EI-MS : Confirms molecular weight (m/z 221.64) and fragmentation patterns (e.g., loss of Cl or NO₂ groups) .
  • HPLC : Quantifies purity using reverse-phase C18 columns and UV detection (λ = 254 nm). Cross-reference with 2-chloronaphthalene standards (CAS 91-58-7) for retention time calibration .

Q. How can researchers resolve discrepancies in reported reactivity data for nucleophilic substitution reactions involving this compound?

Answer:
Discrepancies often arise from solvent polarity, counterion effects, or competing reaction pathways. Systematic approaches include:

  • Solvent screening : Compare polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene) to assess nucleophilicity trends.
  • Kinetic studies : Use pseudo-first-order conditions to isolate rate constants for Cl⁻ displacement.
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict transition states and regioselectivity .

Q. What in vitro models and endpoints are recommended for assessing the cytotoxicity of this compound?

Answer:

  • Cell lines : Human hepatoma (HepG2) or lung epithelial (A549) cells for metabolic and oxidative stress evaluation.
  • Endpoints :
    • MTT assay : Measures mitochondrial dysfunction.
    • Comet assay : Quantifies DNA strand breaks.
    • ROS detection : Fluorescent probes (e.g., DCFH-DA) assess reactive oxygen species generation.
      Reference toxicological profiling methodologies from ATSDR for standardized protocols .

Q. How can computational models predict the environmental persistence and bioaccumulation potential of this compound?

Answer:

  • QSAR models : Estimate biodegradation half-lives and octanol-water partition coefficients (log P) using EPI Suite™.
  • Molecular docking : Simulate interactions with cytochrome P450 enzymes to predict metabolic pathways.
  • Validation : Cross-reference predictions with EPA priority pollutant data for structurally similar chloronaphthalenes (e.g., CAS 25586-43-0) .

Q. What challenges arise in synthesizing isotopically labeled analogs of this compound for tracer studies?

Answer:

  • Deuterated analogs : Substitute H with D at the chloromethyl group using D₂O or deuterated reagents (e.g., CD₃OD).
  • ¹³C/¹⁵N labeling : Requires custom precursors (e.g., ¹³C-naphthalene) and multistep nitration-chloromethylation.
    Reference deuterated chloronaphthalene synthesis protocols (e.g., 2-chloronaphthalene-d7) for isotopic purity validation .

Q. How does the electronic nature of the nitro group influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

Answer:
The nitro group is a strong electron-withdrawing meta-director, which:

  • Deactivates the ring : Reduces reactivity toward further EAS.
  • Directs substituents : Positions the chloromethyl group at the meta position relative to the nitro group.
    Confirm electronic effects via Hammett σ⁺ constants and IR spectroscopy (NO₂ asymmetric stretch at ~1520 cm⁻¹) .

Q. What chromatographic methods are effective for analyzing this compound in environmental samples?

Answer:

  • Solid-phase extraction (SPE) : Pre-concentrate samples using C18 cartridges.
  • GC-ECD : Detects chlorinated derivatives with high sensitivity (LOD ~0.1 ppb).
  • LC-MS/MS : Quantifies degradation products (e.g., 3-nitronaphthalene) using MRM transitions.
    Calibrate with EPA-certified reference materials (e.g., chloronaphthalene mixtures) .

Properties

CAS No.

77802-34-7

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

2-(chloromethyl)-3-nitronaphthalene

InChI

InChI=1S/C11H8ClNO2/c12-7-10-5-8-3-1-2-4-9(8)6-11(10)13(14)15/h1-6H,7H2

InChI Key

CBOPVDPLELIALQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)CCl)[N+](=O)[O-]

Origin of Product

United States

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